1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
CAS No.: 67686-47-9
Cat. No.: VC6535530
Molecular Formula: C14H12N2OS
Molecular Weight: 256.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67686-47-9 |
---|---|
Molecular Formula | C14H12N2OS |
Molecular Weight | 256.32 |
IUPAC Name | 1-methyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C14H12N2OS/c1-16-12(10-6-4-3-5-7-10)8-13(18-2)11(9-15)14(16)17/h3-8H,1-2H3 |
Standard InChI Key | ZGRPVZJTZYFHHY-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile belongs to the class of dihydropyridinones, which are known for their diverse biological activities. The molecular formula is C₁₄H₁₃N₂OS, with a molecular weight of 257.33 g/mol. The structure features a partially saturated pyridine ring (1,2-dihydro), where the 1-position is substituted with a methyl group, the 4-position with a methylsulfanyl (-SMe) moiety, the 2-position with a ketone, the 6-position with a phenyl ring, and the 3-position with a nitrile group .
Key Structural Attributes
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Pyridine Core: The 1,2-dihydropyridine ring introduces planarity and conjugation, influencing electronic properties.
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Methylsulfanyl Group: The -SMe substituent at position 4 enhances lipophilicity, potentially improving membrane permeability .
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Nitrile Functionality: The -CN group at position 3 contributes to dipole interactions and may serve as a hydrogen bond acceptor.
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Phenyl Substituent: The aromatic ring at position 6 introduces steric bulk and π-π stacking capabilities.
A comparative analysis with structurally related compounds, such as 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-propyl-3-pyridinecarbonitrile (CAS 54481-10-6), reveals that alkyl chain length and substituent electronegativity significantly alter solubility and reactivity .
Synthesis and Structural Elucidation
The synthesis of 1-methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can be inferred from analogous pyridine derivatives described in the literature . A plausible multi-step route involves:
Step 1: Formation of the Pyridine Core
A Hantzsch-type cyclization reaction between ethyl acetoacetate, ammonium acetate, and a benzaldehyde derivative could yield the dihydropyridine scaffold. For example, reacting ethyl 3-oxo-3-phenylpropanoate with methylthioacetamide in the presence of a base may generate the 4-methylsulfanyl-substituted intermediate .
Step 3: Oxidation and Methylation
Selective oxidation of the 2-position using manganese dioxide (MnO₂) introduces the oxo group, while methylation at the 1-position may involve alkylating agents like methyl iodide (CH₃I) .
Table 1: Synthetic Intermediates and Reagents
Physicochemical Properties
Experimental data for this specific compound are sparse, but computational and analog-based predictions provide valuable estimates:
Solubility and Partition Coefficient
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity due to the methylsulfanyl and phenyl groups .
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Water Solubility: Poor (<0.1 mg/mL), typical for nitrile-containing heterocycles .
Spectroscopic Characteristics
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¹H NMR: Predicted signals include a singlet for the methylsulfanyl group (δ 2.45–2.55 ppm), aromatic protons from the phenyl ring (δ 7.20–7.50 ppm), and a deshielded methyl group adjacent to the nitrogen (δ 3.10–3.30 ppm) .
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IR Spectroscopy: Strong absorption bands for C≡N (2240–2260 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S (650–700 cm⁻¹) .
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